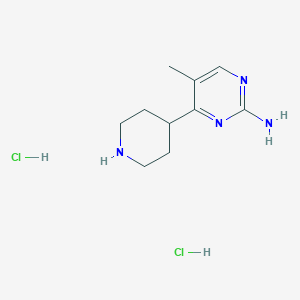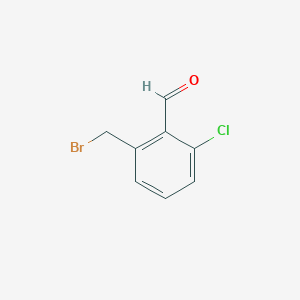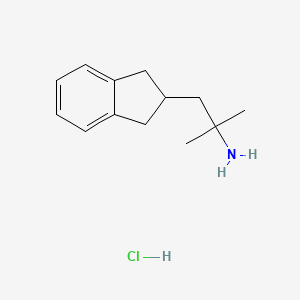![molecular formula C13H17BClNO4 B1402732 7-氯-8-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)-2,3-二氢-[1,4]二氧杂环[2,3-b]吡啶 CAS No. 2096998-38-6](/img/structure/B1402732.png)
7-氯-8-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)-2,3-二氢-[1,4]二氧杂环[2,3-b]吡啶
描述
The compound is a pyridine derivative with a dioxaborolane group. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester, which is often used in Suzuki-Miyaura cross-coupling reactions .
Chemical Reactions Analysis
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is often used in various chemical reactions. For example, it can be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . It can also be used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .科学研究应用
Synthesis and Structural Studies
- Compounds containing the 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine heterocyclic system, which includes derivatives of 7-Chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), have been synthesized for various studies, highlighting their potential in chemical research (Soukri et al., 2003).
- A study on pyridin-2-ylboron derivatives, including similar compounds, discussed structural differences impacting their chemical reactivity, emphasizing the importance of these compounds in understanding molecular interactions (Sopková-de Oliveira Santos et al., 2003).
Boronic Acid Ester Intermediates
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and similar compounds, which are boric acid ester intermediates, have been synthesized and analyzed, providing insights into the physicochemical properties of these types of molecules (Huang et al., 2021).
Medicinal Chemistry
- The synthesis of novel 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines, a category that includes derivatives of the compound , has been explored. These novel scaffolds hold potential for the development of new therapeutic agents (Bartolomea et al., 2003).
Polymer Chemistry
- Deeply colored polymers containing 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (IsoDPP) units, which are related to the 7-Chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) compound, have been synthesized, highlighting the use of these compounds in the development of new polymer materials (Welterlich et al., 2012).
Organic Synthesis Methods
- Research on catalytic enantioselective borane reduction processes, which could involve similar compounds, contributes to the development of more efficient synthetic methods in organic chemistry (Huang et al., 2011).
Coordination Polymers
- The compound has potential applications in the synthesis of coordination polymers, as seen in research involving similar boron-based compounds (Al-Fayaad et al., 2020).
Spectroscopy and Vibrational Properties Studies
- Research into the vibrational properties of compounds containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups can provide valuable data for the analysis of similar compounds (Wu et al., 2021).
Fluorescent Probes
- Development of fluorescent probes using similar compounds demonstrates potential applications in imaging and detection in various fields, including biology and chemistry (Tian et al., 2017).
属性
IUPAC Name |
7-chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClNO4/c1-12(2)13(3,4)20-14(19-12)9-8(15)7-16-11-10(9)17-5-6-18-11/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXSDRKCIIFZRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=NC=C2Cl)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine](/img/structure/B1402649.png)
![3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)prop-2-yn-1-ol](/img/structure/B1402650.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1402651.png)
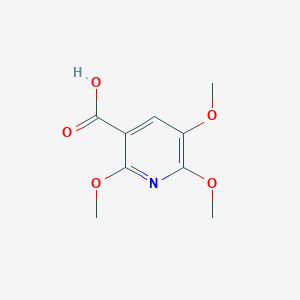
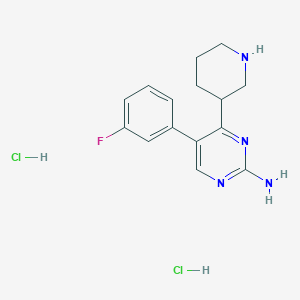
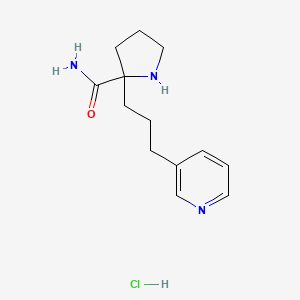
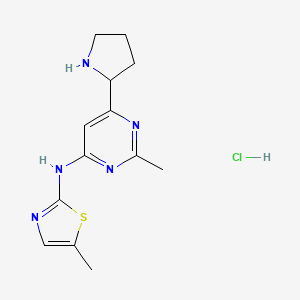
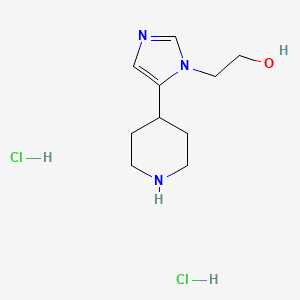

![3-(Azetidin-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyrazine hydrochloride](/img/structure/B1402662.png)
![3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid](/img/structure/B1402663.png)
